N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide
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Overview
Description
N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide is a compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a prop-2-enamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced amides or alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents such as H2/Pd-C, and nucleophiles like NaH. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amides, alcohols, and substituted derivatives. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Scientific Research Applications
N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trifluoromethyl)phenyl]prop-2-enamide
- 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea
- ®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a prop-2-enamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(1R,3S)-3-(trifluoromethyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2,7-8H,1,3-6H2,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKPDSGQYBHOZ-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCC[C@@H](C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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